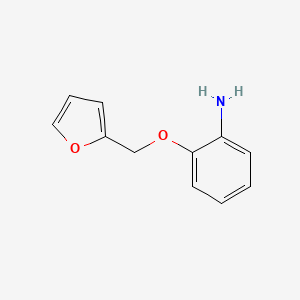

2-(Furano-2-ilmetoximetil)anilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

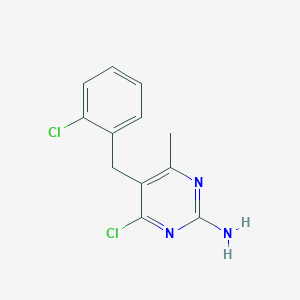

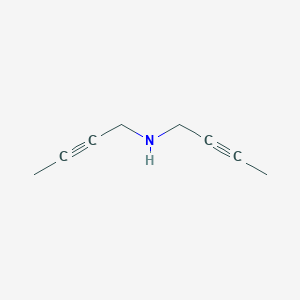

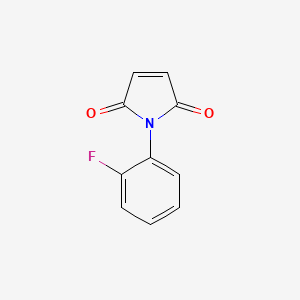

2-(Furan-2-ylmethoxy)aniline is a chemical compound that is part of a broader class of organic molecules where a furan ring is linked to an aniline moiety through a methoxy bridge. This structure is significant in various chemical reactions and has potential applications in pharmaceuticals and materials science due to its unique chemical properties.

Synthesis Analysis

The synthesis of compounds related to 2-(Furan-2-ylmethoxy)aniline can be achieved through several methods. One approach involves the use of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) as a bidentate ligand to promote Cu-catalyzed N-arylation of anilines, which could potentially be adapted for the synthesis of 2-(Furan-2-ylmethoxy)aniline . Another method includes a one-pot multi-component synthesis using aniline derivatives, which could be a starting point for synthesizing the target molecule . Additionally, the synthesis of highly conjugated functionalized 2-pyridones from N-(furan-2-ylmethyl) alkyne amides through Pd-catalyzed reactions indicates the versatility of furan-2-ylmethyl groups in complex syntheses .

Molecular Structure Analysis

The molecular structure of 2-(Furan-2-ylmethoxy)aniline and related compounds can be complex and highly conjugated. For instance, the synthesis of 2,2′-bifurans and 2-(thiophen-2-yl)furans involves the formation of Cl-substituted furan rings, which could be structurally related to the target molecule . The structure of these compounds has been confirmed through single-crystal X-ray analysis, which is a powerful tool for determining the precise arrangement of atoms within a molecule.

Chemical Reactions Analysis

2-(Furan-2-ylmethoxy)aniline can undergo various chemical reactions due to the reactivity of both the furan and aniline components. For example, furan derivatives can be aminated and then participate in Diels-Alder reactions to produce polysubstituted anilines . Gold-catalyzed cyclization of aniline-tethered furan-ynones can lead to complex polycycles , suggesting that the methoxy-aniline moiety could also be involved in similar cyclization reactions. Furthermore, furan-2-yl anions have been used as acyl anion equivalents in reactions with aldehydes and ketones, which could be relevant for modifications of the target molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Furan-2-ylmethoxy)aniline can be inferred from studies on related compounds. The optimization of polymerization conditions for furan with aniline to produce conducting polymers indicates that the electronic properties of furan and aniline can be tuned . The reaction between furan-2-carbaldehyde and aniline leading to a complex hexahydro compound rather than a simple anil suggests that the reactivity of furan with aniline can result in unexpected products . These studies highlight the importance of reaction conditions in determining the properties of the resulting materials.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados del furano, como "2-(Furano-2-ilmetoximetil)anilina", han demostrado tener una actividad antibacteriana significativa . Se han utilizado en la creación de numerosos agentes antibacterianos innovadores para combatir la resistencia microbiana . Los compuestos que contienen furano exhiben una amplia gama de características biológicas y farmacológicas ventajosas, y como resultado, se han empleado como medicamentos en una serie de áreas de enfermedades distintas .

Fármacos Antimicrobianos

Los derivados del furano son una de las herramientas más poderosas en la lucha contra la infección causada por cepas bacterianas . Existe una necesidad urgente de encontrar nuevos compuestos antimicrobianos para tratar enfermedades multirresistentes con mecanismos de acción distintos, como lo demuestra el aumento de la resistencia a los antiinfectivos utilizados clínicamente .

Aplicaciones de Resina Epoxi

Los compuestos epoxi basados en furano obtenidos de los carbohidratos se consideran alternativas a las formulaciones a base de petróleo para aplicaciones de adhesivos . Este es el caso del 2,5-bis[(oxirano-2-ilmetoximetil)metil]furano (BOMF), un compuesto derivado de la 5-hidroximetilfurfural (HMF), que es una de las moléculas de plataforma más importantes producidas .

Resistencia Adhesiva

Se ha encontrado que las resinas epoxi a base de furano tienen propiedades adhesivas mejoradas . Por ejemplo, BOMF / MA mostró una resistencia adhesiva sobresaliente en las juntas CFRP, superando en tres veces a la contraparte basada en DGEBA .

Alternativas Biológicas

Las resinas epoxi a base de furano se están investigando como alternativas biológicas adecuadas al bisfenol A (BPA), que plantea graves problemas de salud . Las propiedades de las resinas epoxi a base de BOMF se pueden adaptar para cumplir con los requisitos técnicos y de seguridad de las aplicaciones posteriores, lo que representa una alternativa sostenible a los sistemas tradicionales que contienen DGEBA .

Polímeros de Alto Rendimiento

En las últimas décadas, el interés por el desarrollo de polímeros de alto rendimiento obtenidos de biomasas ha aumentado significativamente, con el objetivo de reemplazar progresivamente los materiales obtenidos de recursos no renovables . Los compuestos epoxi a base de furano, como "this compound", se consideran alternativas a las formulaciones a base de petróleo para este propósito .

Mecanismo De Acción

Target of Action

It is known that furan derivatives, which include 2-(furan-2-ylmethoxy)aniline, have been employed as medicines in a number of distinct disease areas . They exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

Furan-containing compounds, including 2-(furan-2-ylmethoxy)aniline, are known to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to their diverse therapeutic effects .

Pharmacokinetics

The lipophilicity of similar compounds falls within a range that suggests good oral absorption and the ability to cross lipid barriers .

Result of Action

Furan derivatives are known to have a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .

Action Environment

It is known that the pursuit for “green” and sustainable chemical feedstocks, coupled with the increasing concerns over climate change, volatile oil prices and the attendant undesirable environmental issues, associated with fossil hydrocarbons, have led to a shift towards chemicals obtained from “green” inedible lignocellulosic biomass, such as the furans and their derivatives .

Análisis Bioquímico

Biochemical Properties

Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the furan derivative and the biomolecules it interacts with.

Cellular Effects

Furan derivatives have been shown to exhibit a wide range of biological and pharmacological properties, including antibacterial, antifungal, and antiviral activities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Furan derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Furan derivatives are known to exhibit various effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Furan derivatives have been studied in animal models, and their effects can vary with different dosages .

Metabolic Pathways

Furan derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Furan derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Furan derivatives are known to be localized in various subcellular compartments .

Propiedades

IUPAC Name |

2-(furan-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-7H,8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKJXKFASQBZPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390301 |

Source

|

| Record name | 2-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869942-43-8 |

Source

|

| Record name | 2-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)

![5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1335128.png)